REACTION_SMILES
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[Al+3:20].[CH3:1][O:2][c:3]1[cH:4][c:5](-[n:9]2[n:10][c:11]([CH3:18])[c:12]([C:14](=[O:15])[O:16][CH3:17])[cH:13]2)[cH:6][cH:7][cH:8]1.[H-:19].[H-:22].[H-:23].[H-:24].[Li+:21].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[CH3:1][O:2][c:3]1[cH:4][c:5](-[n:9]2[n:10][c:11]([CH3:18])[c:12]([CH2:14][OH:15])[cH:13]2)[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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COC(=O)c1cn(-c2cccc(OC)c2)nc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cn(-c2cccc(OC)c2)nc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cccc(-n2cc(CO)c(C)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |